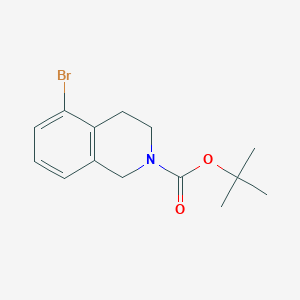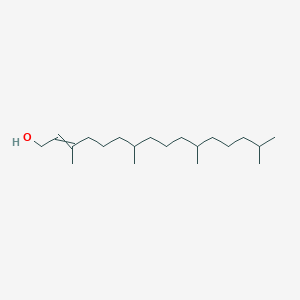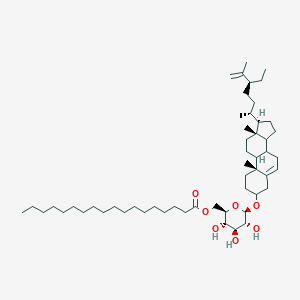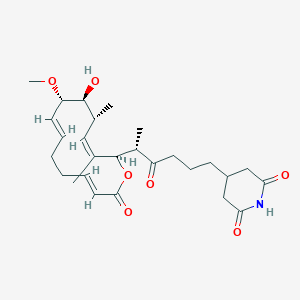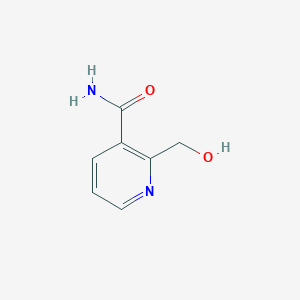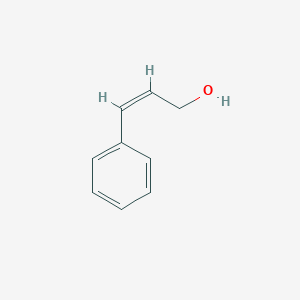
3-(3-Methylphenyl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-(3-Methylphenyl)propan-1-ol and its derivatives involves various chemical pathways, including reactions that proceed via aryl radical cation and alkoxyl radical intermediates. Evidence suggests that these compounds undergo competing cyclisation processes, demonstrating variations in product yields and cyclisation regioselectivities depending on the reaction conditions, such as pH (Goosen, Mccleland, & Rinaldi, 1993). Additionally, the reaction of chloromethyl derivatives with alcohols in the presence of sodium hydrogen carbonate has been explored for synthesizing related compounds, elucidated through spectroscopic methods and tested for antimicrobial activities (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized by various analytical techniques. Single crystal X-ray diffraction studies have provided detailed insights into the molecular and crystal structure, demonstrating the presence of intramolecular hydrogen bonds and weak intermolecular interactions that stabilize the crystal structure (Salian et al., 2018).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including cyclisation processes and reactions involving aryl radical cation and alkoxyl radical intermediates, leading to various products with differing regioselectivities. The chemical properties and reactivities of these compounds are influenced by their structural characteristics and reaction conditions (Goosen, Mccleland, & Rinaldi, 1993).
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities : Substituted 3-(N-alkyl-N-phenylamino)propane-2-ols, a derivative of 3-(3-Methylphenyl)propan-1-ol, have shown potential as Src kinase inhibitors and anticancer agents against breast carcinoma cells (Deepti Sharma et al., 2010).
Antimicrobial and Antioxidant Activities : (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, another derivative, exhibit lower antimicrobial and antioxidant activities compared to certain beta-blockers (R. Čižmáriková et al., 2020).
Synthesis Technology for Antidepressants : The compound (S)-3-(Methylamino)-1-(thiophen-2-yl) propan-1-ol, related to this compound, is an important intermediate for the anti-depressant R-Duloxetine. Advances in its synthesis technology have been summarized (吴佳佳 et al., 2017).
Cyclisation Studies : 3-(p-methylphenyl)propan-1-ol undergoes competing 1,5- and 1,6-cyclisation, with pH affecting product yields and regioselectivities, which is important in chemical synthesis (A. Goosen et al., 1993).
Hydrogen Bonding Studies : Propan-1-ol derivatives have been studied for their hydrogen bonding interactions with methyl benzoate and ethyl benzoate, providing insights into molecular interactions (T. M. Mohan et al., 2010).
Enantiomeric Purity in Chemical Synthesis : The lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, a related compound, provides high enantiomeric purity for 1,1,1-trifluoro-2,3-epoxypropane preparation (M. Shimizu et al., 1996).
Catalysis in Organic Synthesis : NiB/SiO2 amorphous alloy catalysts have been used to synthesize 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol with high yield and selectivity, showcasing their effectiveness in organic synthesis (Tang Lin-sheng, 2008).
Potential in Intravenous Anesthetics : Ring-substituted arylpropanonamines, a group including this compound derivatives, show potential as intravenous anesthetics (J. Stenlake et al., 1989).
Cardioselectivity in Beta-Blockers : 1-(3,4-dimethoxyphenethyl)-3-(4-substituted aryl)oxy]propan-2-ols, related to this compound, demonstrate substantial cardioselectivity compared to other beta-blockers (W. Rzeszotarski et al., 1979).
Metal-Free and Metallophthalocyanines Synthesis : Novel metal-free and metallophthalocyanines with structures derived from this compound have been synthesized, offering potential in various industries (Irfan Acar et al., 2012).
Safety in Animal Feed Flavorings : Chemical group 6 compounds, which include derivatives of this compound, have been deemed safe for use as animal feed flavorings, with no concerns for consumers (J. Westendorf, 2012).
Safety and Hazards
The safety information for “3-(3-Methylphenyl)propan-1-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(3-Methylphenyl)propan-1-ol are currently unknown. This compound is structurally similar to 3-Methylmethcathinone , a synthetic cathinone that inhibits norepinephrine uptake and displays dopaminergic activity . .
Mode of Action
Given its structural similarity to 3-Methylmethcathinone , it may interact with monoamine transporters, potentially inhibiting norepinephrine uptake and displaying dopaminergic activity . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As a potential monoamine transporter substrate, it could affect pathways related to neurotransmitter reuptake and signaling
Result of Action
Based on its structural similarity to 3-Methylmethcathinone , it might have psychostimulant effects, but this is purely speculative and requires further investigation.
properties
IUPAC Name |
3-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGSVWIWKADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437414 | |
| Record name | 3-(3-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111171-94-9 | |
| Record name | 3-(3-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)



